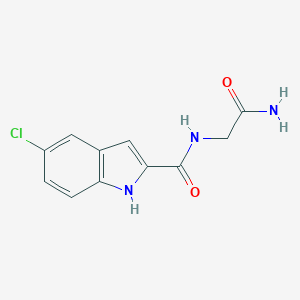
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide, also known as L-732,138, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (Akt).
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. Additionally, it has been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide in lab experiments is its potent antitumor activity. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which may be useful in studying various disease models. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide. One potential area of study is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, it may be useful to study its effects in combination with other anticancer drugs or anti-inflammatory agents. Finally, it may be useful to study its effects in animal models of other diseases, such as neurodegenerative disorders.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Propriétés
Nom du produit |
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide |
|---|---|
Formule moléculaire |
C11H10ClN3O2 |
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H10ClN3O2/c12-7-1-2-8-6(3-7)4-9(15-8)11(17)14-5-10(13)16/h1-4,15H,5H2,(H2,13,16)(H,14,17) |
Clé InChI |
IIHCLNRGHMXARU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC(=O)N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)
